

2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

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An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused pyridine and 1,4-dioxin ring system, functionalized with a reactive aldehyde group. This unique structural amalgamation makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The electron-rich dioxin moiety fused to the electron-deficient pyridine ring creates a distinct electronic profile, influencing its reactivity and potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of its known chemical properties, proposes logical synthetic strategies based on established methodologies for related structures, explores its reactivity, and discusses its potential applications in drug discovery by drawing parallels with analogous heterocyclic systems.

Molecular Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical characteristics. 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a solid, typically white to off-white, at room temperature.^[1] Its core structure consists of a pyridine ring fused with a 1,4-dioxalane ring, with a formyl (carbaldehyde) substituent at the 6-position of the pyridine nucleus.

Structure:

SMILES: C1COC2=C(O1)C=CC(=N2)C=O^[2]

Quantitative physicochemical data, largely based on predictive models and available safety data sheets, are summarized below for rapid reference.

Property	Value	Source
CAS Number	615568-24-6	^[2] ^[3]
Molecular Formula	C ₈ H ₇ NO ₃	^[2] ^[3]
Molecular Weight	165.15 g/mol	^[2] ^[3]
Appearance	White to off-white solid	^[1]
Boiling Point	293.0 ± 28.0 °C (Predicted)	^[1]
Density	1.340 ± 0.06 g/cm ³ (Predicted)	^[1]
Flash Point	131.01 °C	^[4]
pKa	1.99 ± 0.20 (Predicted)	^[1]
XLogP3	0.7	^[2]
Topological Polar Surface Area	48.4 Å ²	^[2]

Synthesis and Structural Elucidation

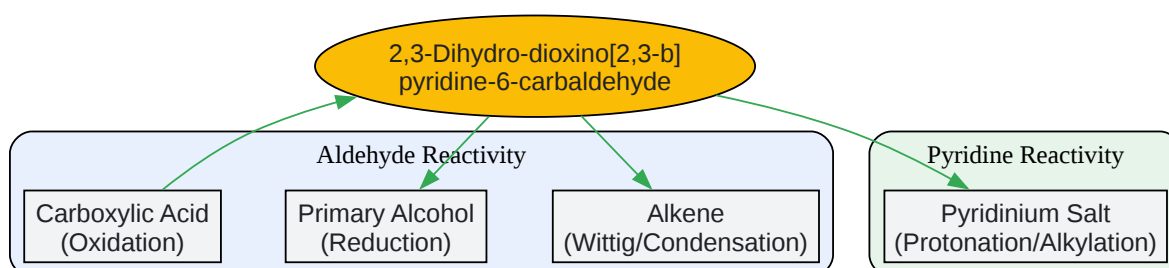
While a specific, peer-reviewed synthesis for 2,3-dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is not extensively documented in readily available literature, a logical synthetic pathway can be constructed based on established methods for the formation of the core dioxinopyridine ring

system.[5][6] The primary strategy involves the construction of the dioxin ring onto a pre-functionalized pyridine precursor.

A key synthetic route to the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is via a Smiles rearrangement, which has been shown to be an effective method.[5][6] A plausible synthetic workflow for the title compound would therefore involve synthesizing the core ring system from an appropriately substituted pyridine and then introducing or unmasking the aldehyde functionality.

Proposed Synthetic Workflow

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway leverages a protected aldehyde equivalent on the initial pyridine starting material, which is carried through the dioxin ring formation and deprotected in the final step. This approach is often preferred in multi-step synthesis to prevent the reactive aldehyde from interfering with intermediate steps.



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Sources

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- To cite this document: BenchChem. [2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592098#2-3-dihydro-dioxino-2-3-b-pyridine-6-carbaldehyde-chemical-properties]

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